molecular formula C32H54O2 B3044297 Cholest-5-en-3beta-yl isovalerate CAS No. 41328-97-6

Cholest-5-en-3beta-yl isovalerate

Cat. No. B3044297
CAS RN: 41328-97-6
M. Wt: 470.8 g/mol
InChI Key: HWVAWHHNNDOXDU-UHFFFAOYSA-N
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Description

Cholest-5-en-3beta-yl isovalerate is a chemical compound that belongs to the family of sterols. It is a derivative of cholesterol and isovaleric acid. This compound has been of great interest to scientists due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Cholest-5-en-3beta-yl isovalerate is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been shown to modulate the activity of certain receptors in the body.
Biochemical and Physiological Effects
Cholest-5-en-3beta-yl isovalerate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to improve lipid metabolism and reduce cholesterol levels in the body.

Advantages and Limitations for Lab Experiments

Cholest-5-en-3beta-yl isovalerate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under various conditions, making it suitable for long-term storage. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its properties and applications are still being studied. Additionally, its effects may vary depending on the specific conditions of the experiment.

Future Directions

There are several future directions for the study of Cholest-5-en-3beta-yl isovalerate. One direction is the study of its potential use as a drug delivery system. Another direction is the study of its mechanism of action and its interactions with various proteins and enzymes in the body. Additionally, further research is needed to fully understand its potential applications in the fields of inflammation and cancer.
Conclusion
In conclusion, Cholest-5-en-3beta-yl isovalerate is a compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has several advantages for lab experiments. Its mechanism of action and its biochemical and physiological effects are still being studied, and further research is needed to fully understand its potential applications.

Scientific Research Applications

Cholest-5-en-3beta-yl isovalerate has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. The compound has been shown to be effective in delivering drugs to specific cells and tissues, reducing the side effects of the drugs.

properties

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O2/c1-21(2)9-8-10-23(5)27-13-14-28-26-12-11-24-20-25(34-30(33)19-22(3)4)15-17-31(24,6)29(26)16-18-32(27,28)7/h11,21-23,25-29H,8-10,12-20H2,1-7H3/t23-,25+,26?,27-,28?,29?,31+,32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVAWHHNNDOXDU-PNJUYXLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961621
Record name Cholest-5-en-3-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3beta-yl isovalerate

CAS RN

41328-97-6
Record name Cholest-5-en-3beta-yl isovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041328976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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